molecular formula C11H17N3O7 B12334687 Uridine, 5-(2-amino-2-oxoethyl)-

Uridine, 5-(2-amino-2-oxoethyl)-

Cat. No.: B12334687
M. Wt: 303.27 g/mol
InChI Key: FBSFBPYXRRYOED-ZZRBTMBGSA-N
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Description

Uridine, 5-(2-amino-2-oxoethyl)-, also known as a purine nucleoside analogue, is a compound with significant biological and chemical importance. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5-(2-amino-2-oxoethyl)- involves several stepsThis process typically involves the use of specific reagents and catalysts to achieve the desired modification .

Industrial Production Methods

Industrial production of Uridine, 5-(2-amino-2-oxoethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated systems and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-(2-amino-2-oxoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may produce alcohols .

Scientific Research Applications

Uridine, 5-(2-amino-2-oxoethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Uridine, 5-(2-amino-2-oxoethyl)- involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis, or programmed cell death, in cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Uridine, 5-(2-amino-2-oxoethyl)- include other purine nucleoside analogues such as:

  • Fludarabine
  • Cladribine
  • Pentostatin

Uniqueness

What sets Uridine, 5-(2-amino-2-oxoethyl)- apart from these similar compounds is its specific modification at the 5-position, which enhances its anticancer activity and specificity for certain types of cancer cells .

Properties

Molecular Formula

C11H17N3O7

Molecular Weight

303.27 g/mol

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]acetamide

InChI

InChI=1S/C11H17N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h4-5,7-8,10,15,17-18H,1-3H2,(H2,12,16)(H,13,19,20)/t4?,5-,7-,8-,10-/m1/s1

InChI Key

FBSFBPYXRRYOED-ZZRBTMBGSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N

Origin of Product

United States

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